Z-Leu-leu-leu-al is a natural product found in Tricholoma pardinum, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.
MG-132
CAS No.: 133407-82-6
Cat. No.: VC0548399
Molecular Formula: C26H41N3O5
Molecular Weight: 475.6 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 133407-82-6 |
---|---|
Molecular Formula | C26H41N3O5 |
Molecular Weight | 475.6 g/mol |
IUPAC Name | benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Standard InChI | InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 |
Standard InChI Key | TZYWCYJVHRLUCT-VABKMULXSA-N |
Isomeric SMILES | CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Appearance | Solid powder |
Chemical and Pharmacological Profile of MG-132
Structural and Physicochemical Properties
MG-132 (CAS No. 133407-82-6) is a tripeptide aldehyde with the molecular formula C₂₆H₄₁N₃O₅ and a molecular weight of 475.62 g/mol . Its structure features a benzyloxycarbonyl (Z) group at the N-terminus and a leucinal residue at the C-terminus, enabling cell permeability and proteasome binding. Key properties include:
Property | Value |
---|---|
Melting Point | 80–84°C (decomposes) |
Boiling Point | 682.0±55.0 °C (predicted) |
Density | 1.073 g/cm³ |
Solubility | DMSO, ethanol, methanol, water |
Stability | Stable at -20°C for 2 years |
Molecular Mechanisms of Action
Proteasome Inhibition
MG-132 selectively blocks the chymotrypsin-like activity of the 26S proteasome, preventing the degradation of polyubiquitinated proteins . This inhibition stabilizes regulatory proteins such as:
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IκBα: Suppresses NF-κB activation by retaining it in the cytoplasm .
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Cyclins and CDK inhibitors: Alters cell cycle progression (e.g., G2/M arrest) .
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Pro-apoptotic factors: Elevates Bax, Noxa, and caspase levels while downregulating Bcl-2 and XIAP .
Induction of Apoptosis
MG-132 triggers apoptosis through multiple pathways:
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Mitochondrial dysfunction: Depolarizes mitochondrial membranes, releasing cytochrome c and activating caspase-9/-3 .
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Oxidative stress: Generates reactive oxygen species (ROS), exacerbating DNA damage and PARP cleavage .
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Kinase modulation: Suppresses Akt survival signaling and activates stress kinases (JNK, p38) .
Anticancer Applications
Osteosarcoma
In U2OS osteosarcoma cells, MG-132 (10–20 μM) induces caspase-3/-7/-9 activation and PARP cleavage, reducing viability by 60–80% . Concurrent upregulation of FOXO3 enhances apoptosis, while inhibition of JNK or p38 attenuates cell death .
Oral Squamous Cell Carcinoma (OSCC)
MG-132 synergizes with cisplatin (CDDP) in CAL27 cells, amplifying ROS generation and DNA damage. Co-treatment reduces cell viability by 40% compared to monotherapy and activates p53-mediated apoptosis . Similar synergy is observed with TRAIL agonists, promoting Bid/Bik stabilization .
Esophageal Squamous Cell Carcinoma (ESCC)
In EC9706 xenografts, MG-132 (10 mg/kg) suppresses tumor growth by 65% over 25 days. It potentiates cisplatin-induced apoptosis via NF-κB downregulation and caspase-8 activation .
Neurobiological Effects
Neuronal Differentiation and Toxicity
MG-132 induces neurite outgrowth in PC12 cells within 24 hours but causes apoptosis upon prolonged exposure (72 hours). This biphasic effect correlates with declining Akt phosphorylation and sustained JNK/p38 activation .
Neural Stem Cell (NSC) Modulation
Renal Protection in Diabetic Nephropathy
MG-132 (1 μM) mitigates renal fibrosis in diabetic models by suppressing α-SMA expression and glomerulosclerosis. It inhibits Akt/mTOR signaling, reducing inflammation and ECM accumulation .
Controversial Findings and Limitations
Context-Dependent Radioprotection
In hypoxic SiHa cervical cancer cells, MG-132 fails to sensitize tumors to radiation and instead enhances survival after reoxygenation . This contrasts with its pro-apoptotic effects in oxygenated environments.
Toxicity Concerns
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